molecular formula C9H6BrClO B13898932 3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol

Cat. No.: B13898932
M. Wt: 245.50 g/mol
InChI Key: ODNPOWSSMPQVHZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol is a halogenated propargyl alcohol characterized by a 2-bromo-4-chlorophenyl substituent attached to a propargyl alcohol backbone (C≡C–CH₂OH). This compound is of interest in organic synthesis due to the reactivity of its triple bond and hydroxyl group, which enable applications in coupling reactions, cycloadditions, and pharmaceutical intermediate synthesis. Its halogenated aromatic ring enhances lipophilicity and may influence biological activity .

Properties

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,5H2

InChI Key

ODNPOWSSMPQVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction is catalyzed by a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol is not well-documented. its reactivity is primarily due to the presence of the propargylic alcohol moiety, which can undergo various chemical transformations. The bromine and chlorine atoms on the phenyl ring also contribute to its reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea
  • Structure : Replaces the propargyl alcohol with a thiourea group (N–C(=S)–N).
  • Properties :
    • Higher hydrogen-bonding capacity due to the thiourea moiety.
    • Demonstrated utility in crystal engineering and medicinal chemistry (e.g., enzyme inhibition) .
  • Key Difference : The thiourea group alters reactivity, favoring interactions with biomolecules over the propargyl alcohol’s electrophilic triple bond.
(b) (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol Hydrochloride
  • Structure: Substitutes the propargyl group with an amino alcohol (NH₂–CH₂–CHOH).
  • Properties: Enhanced water solubility due to the hydrochloride salt. Potential chiral applications in asymmetric synthesis .
  • Key Difference: The amino group introduces basicity, contrasting with the neutral propargyl alcohol.

Halogen and Backbone Modifications

(a) 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene
  • Structure : Features an allyl bromide chain (CH₂–CH=CH–Br) instead of propargyl alcohol.
  • Properties :
    • Higher electrophilicity at the brominated carbon, favoring nucleophilic substitution.
    • Lower thermal stability due to the allylic bromide .
  • Key Difference : The absence of a hydroxyl group reduces hydrogen-bonding interactions.
(b) 3-(2-Bromo-4-fluorophenyl)propan-1-ol
  • Structure : Replaces chlorine with fluorine on the aromatic ring.
  • Properties: Increased electronegativity alters electronic distribution, reducing lipophilicity compared to the chloro analog. Potential for altered metabolic stability in drug design .
  • Key Difference : Fluorine’s smaller atomic size may improve bioavailability.

Heterocyclic Analog: 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone

  • Structure : Incorporates an isoxazole ring fused to the chlorophenyl group.
  • Properties :
    • The heterocycle enhances aromatic π-stacking and dipole interactions.
    • Ethyl ketone group increases reactivity in nucleophilic acyl substitutions .
  • Key Difference : The isoxazole ring introduces rigidity, contrasting with the flexible propargyl chain.

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